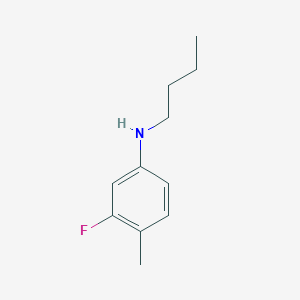

N-butyl-3-fluoro-4-methylaniline

CAS No.:

Cat. No.: VC17784481

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16FN |

|---|---|

| Molecular Weight | 181.25 g/mol |

| IUPAC Name | N-butyl-3-fluoro-4-methylaniline |

| Standard InChI | InChI=1S/C11H16FN/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3 |

| Standard InChI Key | QOVLOXQCQSQCFP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=CC(=C(C=C1)C)F |

Introduction

N-butyl-3-fluoro-4-methylaniline is an organic compound that belongs to the aniline family. It is characterized by the presence of a butyl group attached to the nitrogen atom and a fluorine and methyl group attached to the benzene ring. This unique substitution pattern imparts distinct physical and chemical properties, making it of interest in various fields of research and industry.

Biological Activity

The biological activity of N-butyl-3-fluoro-4-methylaniline is linked to its ability to interact with specific molecular targets within biological systems. The presence of the fluoro and methyl groups can influence its binding affinity to various enzymes and receptors, potentially modulating biological pathways. This makes it a candidate for further studies in pharmacology and toxicology.

Applications

While specific applications of N-butyl-3-fluoro-4-methylaniline are not extensively documented in reliable sources, compounds with similar structures are often explored for their potential in pharmaceuticals, materials science, and chemical synthesis.

Comparison with Related Compounds

N-butyl-3-fluoro-4-methylaniline can be compared with other aniline derivatives to understand its unique properties:

| Compound | Unique Features |

|---|---|

| 3-Fluoro-4-methylaniline | Lacks the butyl group; less hydrophobic |

| N-butyl-4-fluoroaniline | Lacks the methyl group; different steric properties |

| N-butyl-3-methylaniline | Lacks the fluorine atom; alters reactivity |

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume